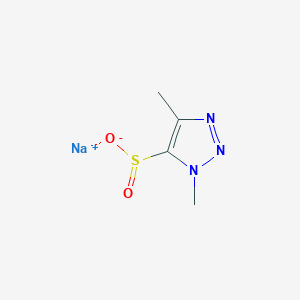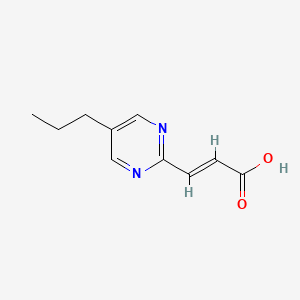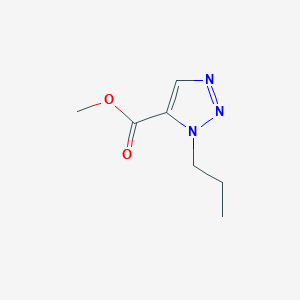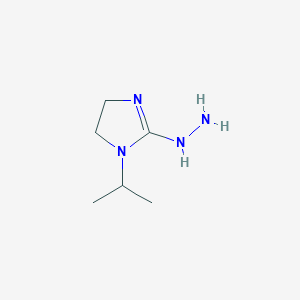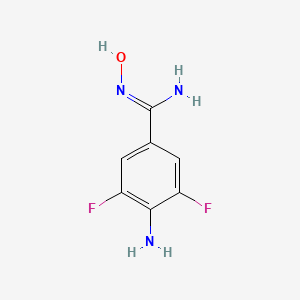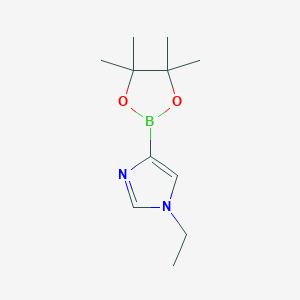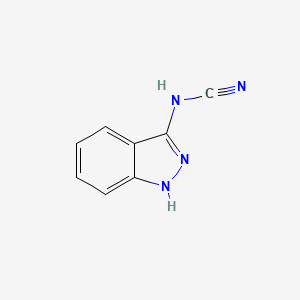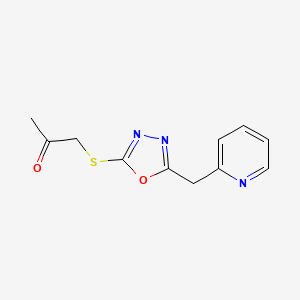![molecular formula C5H5N5O B15246182 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolo-pyrimidine derivatives.
Substitution: Formation of N-substituted triazolo-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and reactivity.
Uniqueness
7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific arrangement of nitrogen atoms within the triazole and pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
7-amino-1H-triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-3-1-5(11)8-4-2-7-9-10(3)4/h1-2,9H,6H2 |
Clave InChI |
YQXUSXXXDWIXMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=NC1=O)C=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


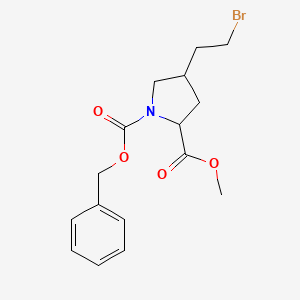
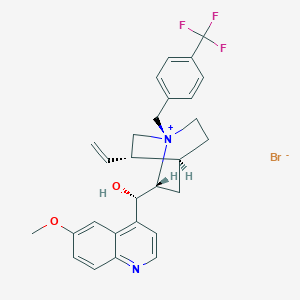

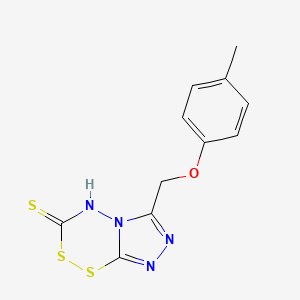
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)
